molecular formula C12H13N3OS B6142578 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile CAS No. 926208-72-2

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

Cat. No. B6142578
CAS RN: 926208-72-2
M. Wt: 247.32 g/mol
InChI Key: JWRGGLYECYGFOS-UHFFFAOYSA-N
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Description

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile, also known as 2-MPTPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of thienopyrimidine, a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three sulfur atoms. 2-MPTPA has been studied for its ability to act as an inhibitor of various enzymes and has been used in laboratory experiments to study the biochemical and physiological effects of enzyme inhibition.

Scientific Research Applications

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has been used in scientific research for its ability to act as an inhibitor of various enzymes. It has been used to study the biochemical and physiological effects of enzyme inhibition and has been found to be an effective inhibitor of enzyme activities such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and acetylcholinesterase (AChE). In addition, 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has been used to study the effects of drug-drug interactions and to investigate the mechanisms of drug action.

Mechanism of Action

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is believed to act as an inhibitor of enzymes by forming a covalent bond with the enzyme’s active site. This bond prevents the enzyme from binding to its substrate and thus inhibits its activity. In addition, 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has been found to interact with the enzyme’s allosteric site, which can further inhibit its activity.
Biochemical and Physiological Effects
2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and acetylcholinesterase (AChE). Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, such as the inhibition of prostaglandin synthesis, the inhibition of phosphodiesterase activity, and the inhibition of acetylcholine release.

Advantages and Limitations for Lab Experiments

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is a potent inhibitor of various enzymes, making it an ideal tool for studying enzyme inhibition. However, 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is not a selective inhibitor and may inhibit other enzymes in addition to the target enzyme.

Future Directions

There are several potential future directions for the use of 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile in scientific research. It could be used to study the biochemical and physiological effects of enzyme inhibition in greater detail. In addition, 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile could be used to investigate the mechanism of action of other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticholinergic drugs. Finally, 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile could be used to investigate the effects of drug-drug interactions and to study the mechanisms of drug action.

Synthesis Methods

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is synthesized through a process known as the Biginelli reaction, which is a three-component reaction involving an aldehyde, an ethyl acetoacetate, and an urea or thiourea. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. The reaction yields 2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile in an overall yield of up to 80%.

properties

IUPAC Name

2-[5-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7(2)5-8-6-17-12-10(8)11(16)14-9(15-12)3-4-13/h6-7H,3,5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRGGLYECYGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC2=C1C(=O)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

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